tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate
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Description
Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
The compound has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in this synthesis demonstrates its importance in creating structures that mimic natural nucleotides, which are essential components of DNA and RNA (Ober et al., 2004).
Synthesis of Spirocyclopropanated Analogues
Research has utilized tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate to synthesize spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This highlights its utility in modifying insecticidal compounds to potentially enhance their effectiveness or environmental compatibility (Brackmann et al., 2005).
Organic Synthesis Building Blocks
The compound is explored as a precursor in reactions forming N-(Boc)-protected nitrones, which serve as important building blocks in organic synthesis. This application underlines its versatility in facilitating the synthesis of complex organic molecules with potential applications in medicinal chemistry and drug development (Guinchard et al., 2005).
Photochemical Ring Contraction
In the study of photochemical reactions, this compound was used as an intermediate in the ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives. This research provides insights into the mechanisms of photochemical transformations, which are critical in the design of light-mediated organic syntheses (Crockett & Koch, 2003).
Biologically Active Compound Synthesis
The compound has been used as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a medication used in cancer treatment. This application demonstrates its role in the development of therapeutic agents through multi-step organic syntheses (Zhao et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(5-6-11)8(13)7-15-4/h5-7H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSFFOCJVUPVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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